molecular formula C14H21N B1364881 N-(2-phenylpropyl)cyclopentanamine

N-(2-phenylpropyl)cyclopentanamine

Cat. No.: B1364881
M. Wt: 203.32 g/mol
InChI Key: CURGVIKWEJTIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylpropyl)cyclopentanamine is a synthetic amine derivative featuring a cyclopentanamine core substituted with a 2-phenylpropyl group. The compound’s structure combines a rigid cyclopentane ring with a flexible phenylpropyl chain, balancing lipophilicity and molecular bulk. Such features are critical in drug design, influencing bioavailability, receptor binding, and metabolic stability.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(2-phenylpropyl)cyclopentanamine

InChI

InChI=1S/C14H21N/c1-12(13-7-3-2-4-8-13)11-15-14-9-5-6-10-14/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3

InChI Key

CURGVIKWEJTIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-phenylpropyl)cyclopentanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents Source
This compound C14H21N 203.33 (estimated) ~3.5 1 (donor), 1 (acceptor) 2-Phenylpropyl -
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine C21H27NO2 325.4 4.6 1 (donor), 3 (acceptors) Phenoxypropyl, benzyloxy
2-Butyl-N-propylcyclopentanamine C12H25N 183.2 ~3.8 1 (donor), 1 (acceptor) Butyl, propyl
N-(2-Phenylethyl)cyclopentanamine HCl C13H20NCl 225.76 ~2.9 1 (donor), 1 (acceptor) Phenethyl (hydrochloride salt)
Beta-Methylfentanyl C23H30N2O 350.5 4.1 1 (donor), 2 (acceptors) Piperidine, phenylpropyl

Key Observations :

  • Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than the benzyloxy-substituted analog (4.6) but higher than the phenethyl derivative (2.9) , reflecting the 2-phenylpropyl group’s moderate hydrophobicity.
  • Molecular Weight: this compound (203.33 g/mol) is smaller than the phenoxypropyl analog (325.4 g/mol) but larger than the butyl-propyl derivative (183.2 g/mol) . This impacts pharmacokinetics, as smaller molecules typically exhibit better diffusion rates.
  • Hydrogen Bonding : The benzyloxy analog’s three hydrogen bond acceptors may enhance solubility compared to the target compound’s single acceptor.

Pharmacological Implications

  • The 2-phenylpropyl group in the target compound may enhance hydrophobic interactions with nonpolar receptor pockets.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, favoring oral or injectable administration. The free base form of this compound may require formulation adjustments for bioavailability.
  • Structural Alerts : Beta-Methylfentanyl , while pharmacologically distinct (opioid activity), shares the phenylpropyl moiety, underscoring this group’s versatility in mediating receptor interactions.

Research Findings and Data Gaps

  • : Phenethyl derivatives’ hydrochloride salts exhibit enhanced solubility (e.g., 225.76 g/mol for ), supporting parenteral formulations.
  • : Structural parallels to fentanyl analogs highlight regulatory considerations for phenylpropyl-containing compounds, even if pharmacological targets differ.

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